Tetradecyl butyrate

Übersicht

Beschreibung

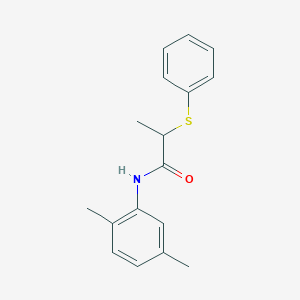

Tetradecyl butyrate, also known as tetradecyl butanoate, is a carboxylic ester with the molecular formula C18H36O2. It is characterized by a long alkyl chain (tetradecyl group) attached to a butyrate group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetradecyl butyrate can be synthesized through the esterification reaction between tetradecanol (a long-chain alcohol) and butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction is as follows:

Tetradecanol+Butyric AcidH2SO4Tetradecyl Butyrate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes using flow reactors. These methods ensure high efficiency and yield by maintaining optimal reaction conditions, such as temperature and pressure, and by using catalysts to speed up the reaction.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of tetradecanol and butyric acid.

Oxidation: The compound can be oxidized under specific conditions to produce various oxidation products, depending on the reagents and conditions used.

Substitution: this compound can participate in substitution reactions where the butyrate group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Hydrolysis: Tetradecanol and butyric acid.

Oxidation: Various oxidation products depending on the conditions.

Substitution: New esters or other substituted products.

Wissenschaftliche Forschungsanwendungen

Tetradecyl butyrate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological membranes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: this compound is used in the formulation of fragrances, flavors, and as a plasticizer in polymer production.

Wirkmechanismus

The mechanism of action of tetradecyl butyrate involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ester bond can be hydrolyzed by esterases, releasing tetradecanol and butyric acid, which can exert their own biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl Butyrate: A shorter-chain ester with similar esterification and hydrolysis properties.

Methyl Butyrate: Another short-chain ester with similar chemical behavior.

Tetradecyl Acetate: Similar long-chain ester but with an acetate group instead of a butyrate group.

Uniqueness: Tetradecyl butyrate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This long chain enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications requiring such interactions.

Biologische Aktivität

Tetradecyl butyrate is an ester derived from butyric acid and tetradecanol, exhibiting a range of biological activities that have garnered interest in various fields, particularly in medicine and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound (chemical formula: CHO) is characterized by a long tetradecyl chain attached to a butyrate moiety. This structure enhances its lipophilicity, potentially increasing its effectiveness in biological systems compared to shorter-chain fatty acids.

The biological activity of this compound is believed to parallel that of its parent compound, butyric acid. Key mechanisms include:

- Epigenetic Modulation : this compound acts as a histone deacetylase (HDAC) inhibitor, influencing gene expression by altering chromatin structure .

- Anti-inflammatory Effects : It modulates inflammatory pathways by activating free fatty acid receptors (FFAR2 and FFAR3), which can lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Gut Health : Similar to butyric acid, it promotes the growth of beneficial gut microbiota and serves as an energy source for colonocytes, contributing to gut health .

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory : It has been shown to decrease inflammation in various models, including those related to ulcerative colitis .

- Metabolic Regulation : The compound influences lipid metabolism and may reduce cholesterol deposition in macrophages, thereby potentially mitigating atherosclerosis risk .

- Antiviral Properties : Recent studies indicate that butyrate derivatives can inhibit viral replication, such as that of porcine epidemic diarrhea virus (PEDV), through interferon signaling pathways .

Case Study 1: Ulcerative Colitis Management

A case study highlighted the efficacy of butyrate supplementation in a 62-year-old male with treatment-resistant ulcerative colitis. Following the introduction of oral calcium magnesium butyrate at a dose of 1.2 g/day, significant improvements were observed within days:

- Reduction in bowel movements from 8-11 per day to 4-6.

- Stabilization at 2-3 bowel movements per day over several months.

This demonstrates the potential therapeutic benefits of butyrate in managing gastrointestinal disorders .

Case Study 2: Neonatal Piglets

In a study involving neonatal piglets, sodium butyrate supplementation was assessed for its effects on gut contractility. Findings suggested enhanced gastrointestinal function and improved growth metrics when supplemented with sodium butyrate compared to controls .

Research Findings Summary

Research indicates that this compound's interactions with biological systems are multifaceted. Below is a summary table highlighting key findings from various studies:

Eigenschaften

IUPAC Name |

tetradecyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20-18(19)16-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRBCTVJSVTCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.